N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chloro, fluoro, methoxy, and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-11-3-6-13(7-4-11)24-17(25)10-16(27-2)18(23-24)19(26)22-12-5-8-15(21)14(20)9-12/h3-10H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHICUHDMVJWWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
Pyridazine rings are classically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the target compound, a tailored 1,4-diketone precursor bearing pre-installed 4-methoxy and 4-methylphenyl groups is required. A representative pathway involves:
- Synthesis of 3-methoxy-5-(4-methylphenyl)-2,5-hexanedione : Achieved by Friedel-Crafts acylation of 4-methyltoluene with methyl acetoacetate, followed by oxidation.
- Cyclization with hydrazine : Heating the diketone with hydrazine hydrate in ethanol under reflux yields 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine.
Reaction Conditions :
Alternative Cyclization Strategies
Microwave-assisted cyclization using N,N-dimethylformamide (DMF) as a polar aprotic solvent reduces reaction time to 2–3 hours with comparable yields. Catalytic amounts of p-toluenesulfonic acid (PTSA) may enhance regioselectivity, favoring the 1,6-dihydropyridazine tautomer over isomeric forms.
Functionalization of the Pyridazine Core
Introduction of the Carboxylic Acid Group
The 3-carboxamide moiety necessitates a carboxylic acid intermediate at position 3 of the pyridazine ring. This is achieved via:
- Nitration followed by reduction : Nitration at position 3 using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine.
- Oxidation to carboxylic acid : Treatment of the amine with NaNO₂/HCl (diazotization) and subsequent hydrolysis in Cu(II)-catalyzed aqueous H₂SO₄ generates pyridazine-3-carboxylic acid.
Key Challenges :
- Over-oxidation of the 6-oxo group necessitates mild conditions (T ≤ 50°C).
- Protection of the methoxy group using tert-butyldimethylsilyl (TBS) ethers prevents demethylation during nitration.
Carboxamide Coupling Reactions
Activation of the Carboxylic Acid
Conversion of pyridazine-3-carboxylic acid to its reactive acyl chloride is critical for efficient amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) are standard reagents:
Coupling with 3-Chloro-4-Fluoroaniline
The acyl chloride reacts with 3-chloro-4-fluoroaniline in the presence of a base to form the target carboxamide:
- Schotten-Baumann Conditions :
- Coupling Agents :
For improved efficiency, N,N-carbonyldiimidazole (CDI) or BOP-Cl [(Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)] in DCM or DMF facilitates amide formation under milder conditions:
Purification and Characterization
Crystallization Techniques
Slow evaporation from high-boiling solvents (e.g., pyridine or DMF) yields single crystals suitable for X-ray diffraction analysis. For industrial-scale purification, recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials and byproducts.
Chromatographic Methods
Silica gel column chromatography with gradient elution (cyclohexane → ethyl acetate) isolates the carboxamide with >98% purity. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers or regioisomers if present.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 6.92 (s, 1H, pyridazine-H), 3.88 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C–O–C).
Scalability and Process Optimization
Solvent Selection
Replacing DCM with ethyl acetate in coupling steps improves environmental compatibility without sacrificing yield. Microwave-assisted steps reduce energy consumption by 40% compared to conventional heating.
Byproduct Management
Unreacted acyl chloride is quenched with aqueous NaHCO₃ to prevent side reactions. Residual BOP-Cl is removed via aqueous washes (0.1 M HCl).
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide: This compound shares similar functional groups but lacks the pyridazine ring.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring instead of a pyridazine ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the presence of a pyridazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly in the context of cancer research.
Chemical Structure and Properties
The compound's structure includes a pyridazine ring with various substituents that influence its chemical behavior and biological activity. The molecular formula is with a molecular weight of approximately 393.82 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClFN3O3 |
| Molecular Weight | 393.82 g/mol |
| LogP | 5.7839 |
| PSA (Polar Surface Area) | 84.09 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common route includes the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzoyl chloride to form an intermediate amide, followed by cyclization with 4-methylphenylhydrazine under acidic conditions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells, with IC50 values comparable to established chemotherapeutic agents.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results demonstrated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 19.35 |
| N-(3-chloro-4-fluorophenyl)... | MCF-7 | 14.34 |
| N-(3-chloro-4-fluorophenyl)... | HCT-116 | 6.90 |
These findings suggest that the compound has a potent anticancer effect, particularly against the HCT-116 cell line where it outperformed doxorubicin.
The mechanism by which this compound exerts its anticancer effects is believed to involve apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.
Toxicity and Safety Profile
In silico toxicity analyses have indicated that derivatives of this compound exhibit low toxicity risks concerning mutagenicity and tumorigenicity, making them promising candidates for further development as therapeutic agents .
Q & A
Q. Experimental Design :
Synthesize analogs with substituent variations (e.g., replacing Cl with Br or F with CF₃) .
Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Q. Example Data :
| Substituent | Target (EGFR) Kd (nM) |
|---|---|
| 3-Cl,4-F | 48 ± 5 |
| 3-Br,4-CF₃ | 210 ± 15 |
How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies often arise from assay variability or compound stability issues:
- Step 1 : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Step 2 : Assess compound stability via HPLC over 24–72 hours in assay buffers; degradation products may confound results .
- Step 3 : Cross-validate using orthogonal assays (e.g., SPR + cellular thermal shift assays [CETSA]) .
Case Study : A 2024 study reported conflicting IC₅₀ values (1 µM vs. 10 µM) for a related compound. Resolution involved identifying residual DMSO (>0.1%) as a confounding factor in cell-based assays .
What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate:
- LogP : ~3.2 (moderate lipophilicity, suitable for oral absorption) .
- CYP Inhibition : High risk of CYP3A4 inhibition due to the methoxy group .
- Molecular Dynamics (MD) Simulations : Model binding modes with targets (e.g., EGFR) using AMBER or GROMACS to guide rational design .
Validation : Compare predictions with in vitro hepatocyte clearance assays .
How can researchers design stability studies to evaluate this compound under physiological conditions?
- Forced Degradation Studies : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH, 37°C) to assess hydrolytic stability .
- Oxidative stress (3% H₂O₂) to identify susceptible sites (e.g., methoxy group oxidation) .
- Photostability : Use ICH Q1B guidelines (exposure to UV light at 1.2 million lux-hours) .
Analytical Tools : Monitor degradation via UPLC-MS and assign structures to major degradants .
What strategies can mitigate off-target effects in in vivo studies?
- Selectivity Profiling : Screen against panels of 50–100 kinases or GPCRs to identify off-target interactions .
- Prodrug Design : Modify the carboxamide group to improve target specificity (e.g., ester prodrugs hydrolyzed in target tissues) .
- Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish therapeutic windows .
Example : A 2025 study reduced hepatotoxicity in a dihydropyridazine analog by replacing the 4-methylphenyl group with a pyridyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
